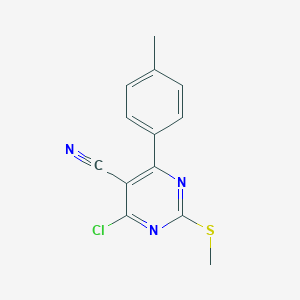

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine

説明

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C13H10ClN3S. This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of various functional groups such as chloro, cyano, methylthio, and p-tolyl makes it a versatile molecule for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-2-methylthio-5-nitropyrimidine with p-tolylamine under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

化学反応の分析

Types of Reactions

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents.

Cyclization Reactions: The cyano group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Cyclization: Catalysts like Lewis acids or bases to facilitate the cyclization process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation of the methylthio group can yield a sulfone derivative.

科学的研究の応用

Medicinal Chemistry

Building Block for Pharmaceuticals

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine is employed as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and viral infections. Its ability to act as a scaffold for further chemical modifications enhances its utility in drug design.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that modifications on the pyrimidine ring can lead to compounds with enhanced efficacy against various cancer cell lines, including breast cancer and renal cancer .

| Compound | Cell Line Tested | % Growth Inhibition |

|---|---|---|

| 4b | MDA-MB-435 | -40.67 |

| 4b | MDA-MB-468 | -13.09 |

| 4a | K-562 | 22.77 |

Biological Research

Enzyme Inhibitors and Receptor Modulators

The compound serves as a valuable tool in biological research for studying enzyme inhibitors and receptor modulators. Its structural diversity allows for the exploration of various biochemical pathways, particularly in relation to cancer and metabolic diseases.

Material Science

Organic Semiconductors

In the realm of material science, this compound is investigated for its potential use in organic semiconductors and photovoltaic devices. The presence of electron-withdrawing groups such as cyano enhances its electron affinity, making it suitable for electronic applications.

Agrochemicals

Synthesis of Herbicides and Pesticides

The compound is also utilized in the agrochemical industry for synthesizing herbicides and pesticides. Its structural characteristics allow it to interact effectively with biological systems in plants and pests.

Application Example

Research indicates that pyrimidine derivatives can exhibit herbicidal activity through inhibition of specific metabolic pathways in plants .

作用機序

The mechanism of action of 4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary but often include key enzymes or receptors involved in disease pathways .

類似化合物との比較

Similar Compounds

- 4-Chloro-2-methylthio-5-nitropyrimidine

- 5-Chloro-4,6-dimethoxy-2-(methylthio)pyrimidine

- 2-Thio-containing pyrimidines

Uniqueness

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structural diversity makes it a valuable compound in various fields of research and industry .

生物活性

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine (CAS 128640-74-4) is a heterocyclic compound belonging to the pyrimidine family, characterized by its diverse functional groups, including chloro, cyano, methylthio, and p-tolyl. This structural diversity contributes to its potential applications in medicinal chemistry, agrochemicals, and material science. The compound has garnered attention for its biological activities, particularly in the context of enzyme inhibition and receptor modulation.

- Molecular Formula : C13H10ClN3S

- Molecular Weight : 275.76 g/mol

- Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It can bind to the active sites of various enzymes, thereby preventing substrate binding and inhibiting catalytic activity. This mechanism is crucial in developing therapeutic agents targeting specific diseases.

Antiviral and Anticancer Properties

Research indicates that this compound serves as a building block for synthesizing various pharmaceutical agents, including antiviral and anticancer drugs. Its structural features allow it to interact with biological targets effectively.

Enzyme Inhibition Studies

Studies have shown that derivatives of this compound exhibit significant inhibitory effects on specific enzymes involved in disease pathways. For example, it has been noted for its potential to inhibit kinases that play roles in cancer progression.

Table 1: Summary of Biological Activities

Example Study: Anticancer Activity

In a study evaluating the anticancer properties of this compound derivatives, researchers found that certain modifications enhanced cytotoxicity against various cancer cell lines. The study utilized MCF-7 and MDA-MB-231 breast cancer cell lines to assess the efficacy of these compounds. Results indicated a significant reduction in cell viability when treated with specific derivatives, demonstrating the potential for developing new cancer therapies based on this scaffold.

Synthetic Routes and Applications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. The compound's versatility allows it to be utilized in various fields:

- Medicinal Chemistry : As a precursor for synthesizing antiviral and anticancer agents.

- Biological Research : Used in studies focusing on enzyme inhibitors and receptor modulators.

- Material Science : Employed in developing organic semiconductors.

- Agrochemicals : Utilized in synthesizing herbicides and pesticides.

特性

IUPAC Name |

4-chloro-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3S/c1-8-3-5-9(6-4-8)11-10(7-15)12(14)17-13(16-11)18-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPBFSRVAPVCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363081 | |

| Record name | 4-Chloro-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128640-74-4 | |

| Record name | 4-Chloro-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。